Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo [2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Scientific Research Applications
Derivatives and Chemical Transformations
Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate is involved in various chemical transformations and the synthesis of derivatives. For instance, it is used in the production of Polyfluorobicyclo(2,2,1)heptanes, where derivatives like CF3·C7F10·X are synthesized through fluorination and subsequent lithiation processes (Stephens, Tatlow, & Wood, 1971). Additionally, the synthesis of naphthyridine analogues for potential antibacterial applications involves derivatives of the compound (Remuzon, Bouzard, Guiol, & Jacquet, 1992).
Synthesis Techniques
Advancements in synthesis techniques involve this compound. For example, microwave-assisted synthesis techniques have been employed for the efficient production of its derivatives, demonstrating unusual selectivity due to the 7-azabicyclo[2.2.1]heptane skeleton (Onogi, Higashibayashi, & Sakurai, 2012).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for potential therapeutic uses. For example, fluoronaphthyridines, including certain derivatives of the compound, show promising antibacterial activity (Remuzon et al., 1992). Additionally, compounds like methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, synthesized from related structures, have potential applications in developing novel medicinal compounds (Onogi et al., 2012).
Properties
IUPAC Name |
methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQQKIIYQBVKLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616495 | |
Record name | Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84553-41-3 | |
Record name | Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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